

# Application Note: A Validated UHPLC Method for the Quantification of Codeinone

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## Compound of Interest

Compound Name:	Codeinone
Cat. No.:	B1234495

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This application note details a robust and validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the accurate quantification of **codeinone**. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in quality control and research settings. Detailed experimental protocols and comprehensive validation data are provided to facilitate method implementation.

## Introduction

**Codeinone** is a ketone derivative of codeine and a critical intermediate in the biosynthesis of other opioids. It is also found as an impurity in codeine-containing pharmaceutical products.<sup>[1]</sup> Accurate and reliable quantification of **codeinone** is essential for ensuring the quality, safety, and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of opioids due to its ability to separate structurally similar compounds.<sup>[2][3]</sup> This document describes a validated reversed-phase UHPLC method coupled with UV detection for the determination of **codeinone**, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.<sup>[1][4]</sup>

## Experimental Instrumentation and Chromatographic Conditions

The analysis was performed on a UHPLC system equipped with a photodiode array (PDA) or tunable UV (TUV) detector.<sup>[1]</sup>

Parameter	Specification
System	UHPLC System with PDA/TUV Detector (e.g., Waters Acquity UHPLC®)
Column	Reversed-Phase C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm particle size)[1]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	A time-based gradient from 5% to 95% Mobile Phase B (specific gradient to be optimized based on system)
Flow Rate	0.3 mL/min[1]
Column Temperature	25°C[1]
Injection Volume	5 µL[1]
Detection Wavelength	245 nm[1]
Run Time	Approximately 10 minutes

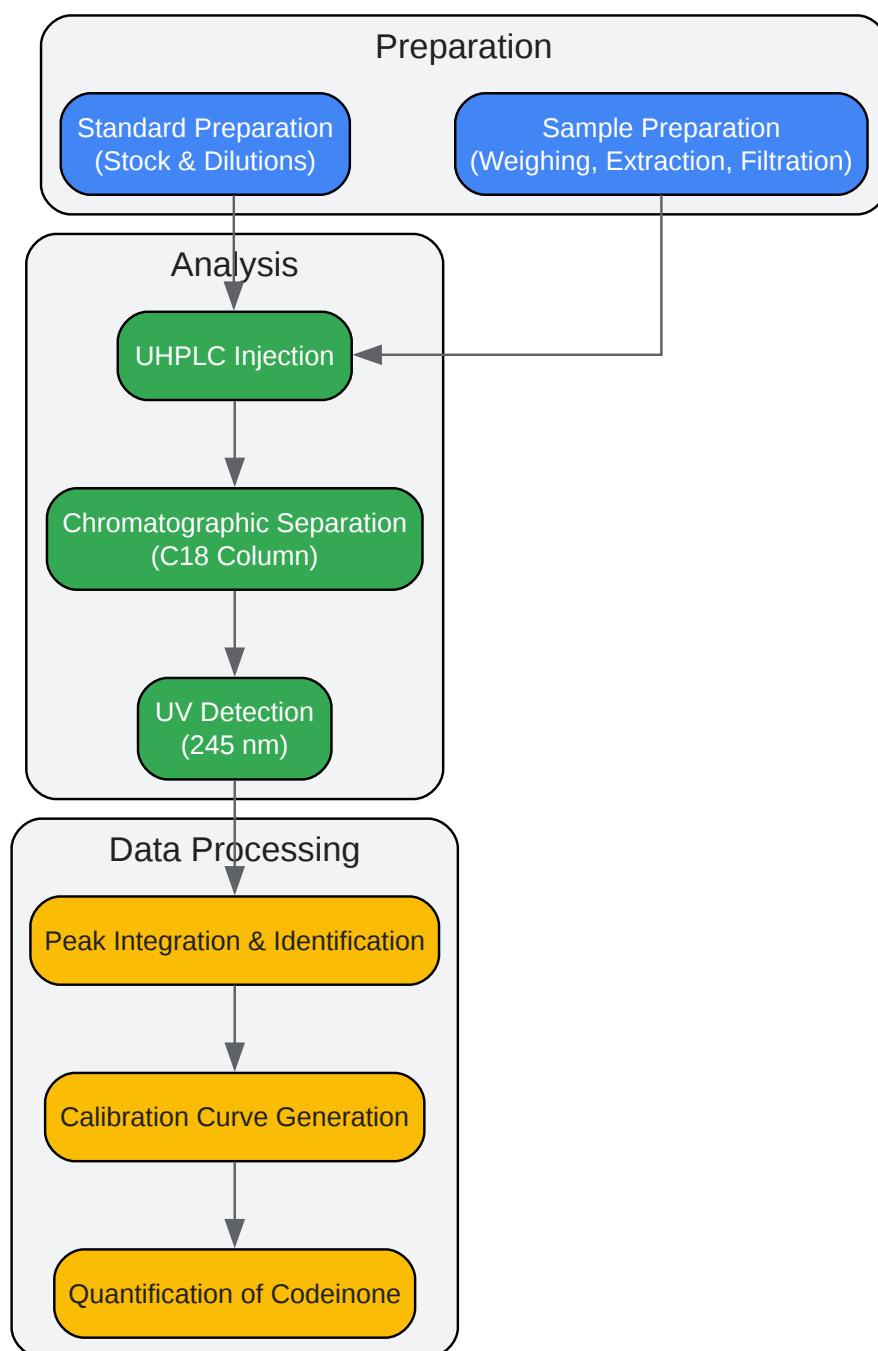
## Protocols

### Preparation of Standard Solutions

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **codeinone** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Primary Stock Solution with the diluent to achieve concentrations ranging from the Limit of Quantification (LOQ) to approximately 20 µg/mL.

### Sample Preparation (from a Tablet Formulation)

- Sample Collection: Accurately weigh and record the average weight of 20 tablets. Grind the tablets into a fine, homogeneous powder.
- Extraction: Accurately weigh a portion of the powder equivalent to one tablet dose and transfer it to a 50 mL volumetric flask.
- Dissolution: Add approximately 30 mL of diluent to the flask and sonicate for 15 minutes to facilitate extraction of the analyte.
- Dilution: Allow the solution to cool to room temperature, then dilute to the final volume with the diluent and mix thoroughly.
- Filtration: Filter a portion of the solution through a 0.22  $\mu$ m syringe filter to remove any particulate matter before injection into the UHPLC system.[5]



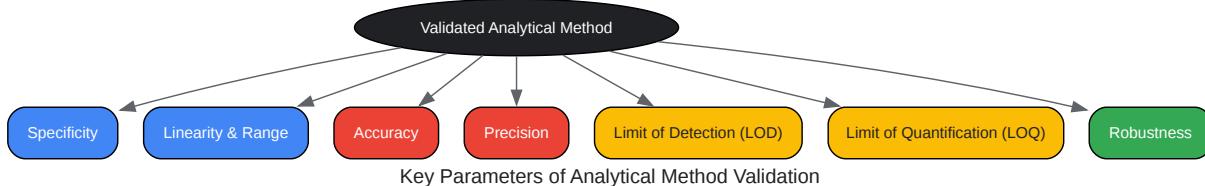
Experimental Workflow for Codeinone Quantification

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Caption: Workflow for sample preparation, UHPLC analysis, and data processing.

## Method Validation

The developed method was validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[\[1\]](#)[\[4\]](#)



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Caption: Logical relationship of core analytical method validation parameters.

## Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo sample (containing all formulation excipients except **codeinone**). No interfering peaks were observed at the retention time of **codeinone**, demonstrating the method's specificity.

## Linearity and Range

The linearity was assessed by analyzing six concentrations of the standard solution. The method demonstrated excellent linearity over the tested range.

Parameter	Result
Range	0.5 - 20 µg/mL
Correlation Coeff. ( $r^2$ )	$\geq 0.999$

## Accuracy

Accuracy was determined by performing recovery studies. A known amount of **codeinone** was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spike Level	Mean Recovery (%)	Acceptance Criteria (%)
80%	99.2%	98.0 - 102.0
100%	100.5%	98.0 - 102.0
120%	99.8%	98.0 - 102.0

## Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate samples were analyzed. The low relative standard deviation (%RSD) values indicate good precision.

Precision Type	%RSD	Acceptance Criteria (%RSD)
Repeatability	< 1.0%	≤ 2.0%
Intermediate Precision	< 1.5%	≤ 2.0%

## Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

Parameter	Result (µg/mL)	Basis (Signal-to-Noise Ratio)
LOD	~0.15	S/N ≥ 3:1
LOQ	~0.50	S/N ≥ 10:1

## Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to key chromatographic parameters. The method proved to be robust as no significant changes in the results were observed.

Parameter Varied	Variation	Result
Flow Rate	± 0.02 mL/min	No significant impact on resolution
Column Temperature	± 2°C	Minor shift in retention time, within system suitability limits
Mobile Phase Composition (Organic)	± 2%	Minor shift in retention time, within system suitability limits

## Conclusion

The described UHPLC method for the quantification of **codeinone** is specific, linear, accurate, precise, and robust. It is suitable for its intended purpose of routine quality control analysis of **codeinone** in pharmaceutical dosage forms. The detailed protocols and validation data serve as a comprehensive guide for implementation in a laboratory setting.

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